

Physical and chemical properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1-Methyl-3-phenyl-1H-pyrazol-5-amine
Cat. No.:	B156348
	Get Quote

A Comprehensive Technical Guide to 1-Methyl-3-phenyl-1H-pyrazol-5-amine

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of **1-Methyl-3-phenyl-1H-pyrazol-5-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

1-Methyl-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular formula of C₁₀H₁₁N₃.^{[1][2]} Its chemical structure consists of a pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position. Several isomers exist, including 3-Methyl-1-phenyl-1H-pyrazol-5-amine, and their properties can sometimes be reported interchangeably, necessitating careful attention to the specific isomer.

Identifiers and General Properties

A summary of the key identifiers and general properties for **1-Methyl-3-phenyl-1H-pyrazol-5-amine** and its closely related isomer, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, is presented in Table 1.

Table 1: Identifiers and General Properties

Property	1-Methyl-3-phenyl-1H-pyrazol-5-amine	3-Methyl-1-phenyl-1H-pyrazol-5-amine
CAS Number	10199-50-5	1131-18-6[1]
Molecular Formula	C10H11N3	C10H11N3[1]
Molecular Weight	173.22 g/mol	173.2144 g/mol [1]
IUPAC Name	1-methyl-3-phenyl-1H-pyrazol-5-amine	3-methyl-1-phenyl-1H-pyrazol-5-amine[1]
Synonyms	5-Amino-1-methyl-3-phenylpyrazole	5-Amino-3-methyl-1-phenylpyrazole, PMP[3]

Physical Properties

The physical properties of these compounds are summarized in Table 2, including experimental and predicted values.

Table 2: Physical Properties

Property	1-Methyl-3-phenyl-1H-pyrazol-5-amine	3-Methyl-1-phenyl-1H-pyrazol-5-amine
Melting Point	125-128 °C	113-117 °C
Boiling Point	368.1±30.0 °C (Predicted)	Not Available
Density	1.17±0.1 g/cm ³ (Predicted)	Not Available
pKa	3.00±0.10 (Predicted)	Not Available
Appearance	Off-White Solid	White to Orange to Green powder/crystal

Spectral Data

Various spectroscopic data are available for the characterization of these pyrazole derivatives. The NIST WebBook provides gas-phase infrared (IR) spectra and mass spectrometry data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine.^[1] Nuclear Magnetic Resonance (NMR) data (¹H NMR and ¹³C NMR) are also reported in the literature, which are crucial for structural elucidation.^[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-3-phenyl-1H-pyrazol-5-amine** is not readily available in the reviewed literature, a general synthesis can be extrapolated from the well-established methods for preparing similar pyrazole derivatives. The most common approach involves the condensation reaction between a hydrazine derivative and a β -ketoester.

Generalized Synthesis of 1-Substituted-3-methyl-5-aminopyrazoles

This protocol describes a generalized procedure for the synthesis of 1-substituted-3-methyl-5-aminopyrazoles, which can be adapted for the synthesis of **1-Methyl-3-phenyl-1H-pyrazol-5-amine**. The reaction proceeds via the condensation of a substituted hydrazine with ethyl acetoacetate.

Materials:

- Methylhydrazine (for 1,3-dimethyl-5-pyrazolone synthesis, adaptable to other hydrazines)^[4]
- Ethyl acetoacetate^[4]
- Ethanol (or other suitable solvent)
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl acetoacetate in a suitable solvent like ethanol.
- Cool the solution in an ice-water bath.

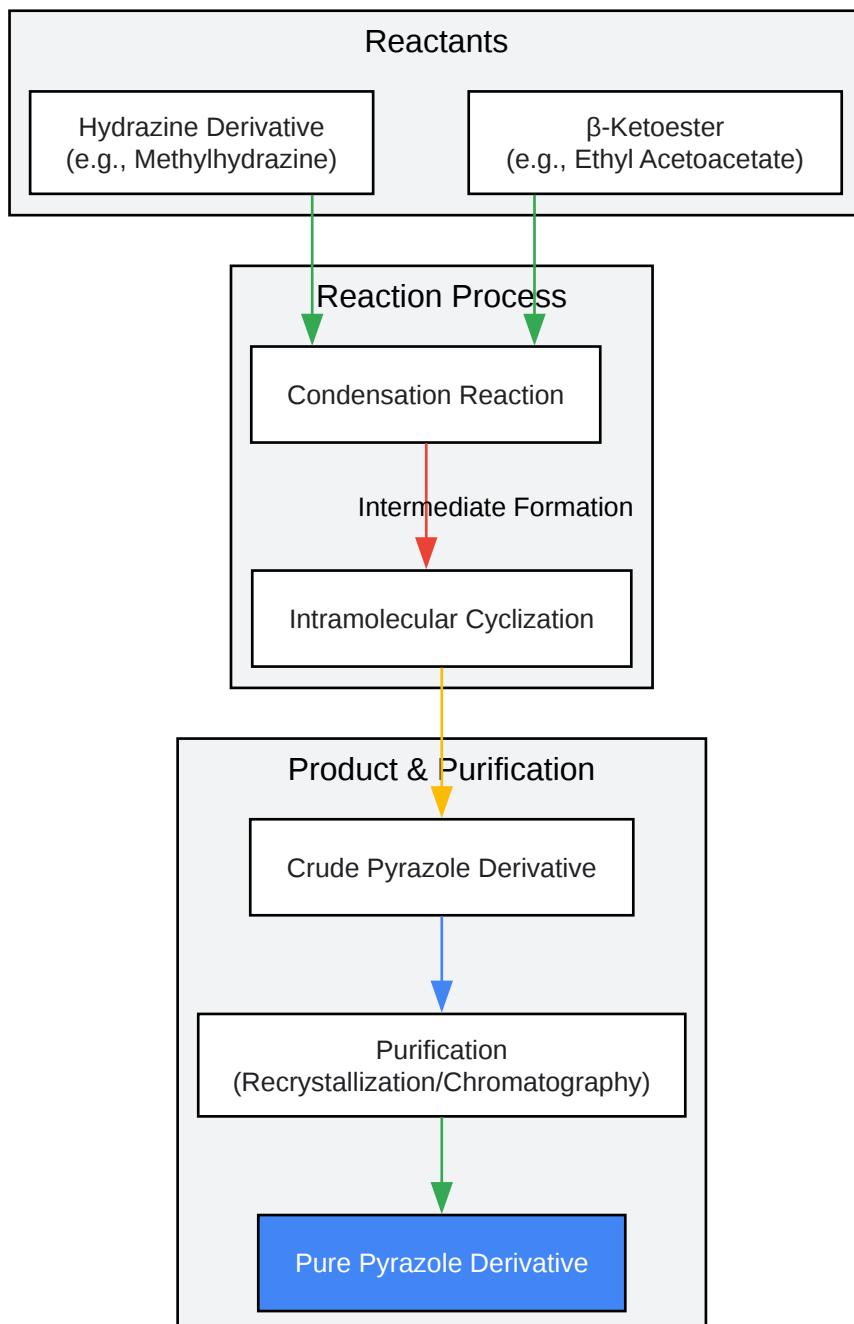
- Slowly add a stoichiometric equivalent of the desired hydrazine (e.g., methylhydrazine) dropwise to the cooled solution.[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

For the synthesis of **1-Methyl-3-phenyl-1H-pyrazol-5-amine**, phenylhydrazine would be reacted with an appropriate β -ketonitrile or a related precursor. The general principle of the cyclocondensation reaction remains the same.

Reactivity and Biological Activity

Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[5] Derivatives of 1-phenyl-3-methyl-5-pyrazolone, a related compound, have been investigated for various pharmacological properties, including antioxidant, anticancer, and antiviral activities.[3]

The amine group at the C5 position of **1-Methyl-3-phenyl-1H-pyrazol-5-amine** is a key functional group that can be readily modified to produce a variety of derivatives. It can undergo reactions such as acylation, alkylation, and diazotization, making it a versatile building block for the synthesis of more complex molecules. For instance, pyrazol-5-amines can undergo oxidative dehydrogenative couplings to form azopyrroles.[6]


While specific signaling pathways involving **1-Methyl-3-phenyl-1H-pyrazol-5-amine** are not well-documented in the available literature, pyrazole derivatives, in general, are known to interact with a variety of biological targets.[7]

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, a common class of reactions in medicinal chemistry.

Generalized Synthesis Workflow for Pyrazole Derivatives

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

This guide provides a summary of the available technical information for **1-Methyl-3-phenyl-1H-pyrazol-5-amine**. Further research is needed to fully elucidate its biological activities and potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156348#physical-and-chemical-properties-of-1-methyl-3-phenyl-1h-pyrazol-5-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com